(4-(Trihydroxysilyl)phenyl)methanesulfonic acid
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Overview
Description
(4-(Trihydroxysilyl)phenyl)methanesulfonic acid: is a chemical compound with the molecular formula C7H10O6SSi It is characterized by the presence of a phenyl group substituted with a trihydroxysilyl group and a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trihydroxysilyl)phenyl)methanesulfonic acid typically involves the reaction of a phenylsilane derivative with a sulfonating agent. One common method includes the use of chlorosulfonic acid as the sulfonating agent, which reacts with the phenylsilane derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (4-(Trihydroxysilyl)phenyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonate or sulfinate derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: (4-(Trihydroxysilyl)phenyl)methanesulfonic acid is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound can be used as a functional group modifier to study the effects of sulfonic acid and trihydroxysilyl groups on biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-(Trihydroxysilyl)phenyl)methanesulfonic acid involves its interaction with molecular targets through its functional groups. The trihydroxysilyl group can form strong hydrogen bonds and coordinate with metal ions, while the sulfonic acid group can participate in acid-base reactions and ionic interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparison with Similar Compounds
(4-Hydroxyphenyl)methanesulfonic acid: Lacks the trihydroxysilyl group, making it less versatile in forming hydrogen bonds and coordinating with metal ions.
(4-(Trimethoxysilyl)phenyl)methanesulfonic acid: Contains methoxy groups instead of hydroxyl groups, which can affect its reactivity and solubility.
Uniqueness: (4-(Trihydroxysilyl)phenyl)methanesulfonic acid is unique due to the presence of both trihydroxysilyl and sulfonic acid groups, which provide a combination of properties that are not found in similar compounds. This makes it particularly useful in applications requiring strong bonding and reactivity.
Properties
CAS No. |
77472-19-6 |
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Molecular Formula |
C7H10O6SSi |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
(4-trihydroxysilylphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H10O6SSi/c8-14(9,10)5-6-1-3-7(4-2-6)15(11,12)13/h1-4,11-13H,5H2,(H,8,9,10) |
InChI Key |
YLNKQSDBXPNRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)[Si](O)(O)O |
Origin of Product |
United States |
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